![molecular formula C20H21N5O4S B2771109 ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905761-81-1](/img/structure/B2771109.png)

ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

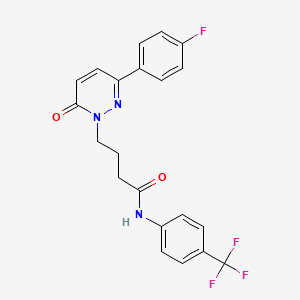

The compound “ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate” is a complex organic molecule. It contains several functional groups including an ethyl ester, a triazole ring, a sulfanyl group, and an amine group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring suggests a planar region of the molecule, while the ethyl ester and sulfanyl groups could add some three-dimensionality .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, the ester group could undergo hydrolysis, and the sulfanyl group could engage in redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the ester and amine could make the compound somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

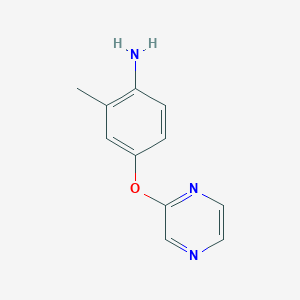

This compound belongs to a broader class of chemicals involved in the synthesis and characterization of compounds with potential antimicrobial properties. For instance, research into quinazolines, which may share structural similarities or synthetic pathways with the specified compound, demonstrates the synthesis of compounds aimed at exploring antibacterial and antifungal activities. Such studies lay the groundwork for understanding the chemical behavior and potential applications of these compounds in medicine and pharmacology (Desai et al., 2007).

Molecular Interactions

Investigations into the molecular interactions of related compounds, such as those exploring "N⋯π and O⋯π interactions," contribute to the understanding of how these molecules pack in crystals. This knowledge is crucial for predicting the solubility, stability, and bioavailability of pharmaceutical compounds (Zhang et al., 2011).

Antimicrobial and Anticancer Activities

Several studies have synthesized derivatives of triazole compounds, investigating their antimicrobial and anticancer activities. These studies involve the creation of new molecules to test against various microorganisms and cancer cell lines, providing insight into the potential therapeutic applications of these chemicals (Bektaş et al., 2007); (Bekircan et al., 2008).

Organophosphorus Compounds

Research into organophosphorus compounds, including the synthesis and reactions of specific triazolo and benzoxazine derivatives, underscores the chemical versatility and potential for developing novel substances with unique properties. These studies are pivotal for expanding the scope of chemical reactions available for synthesizing new compounds (Moustafa, 1999).

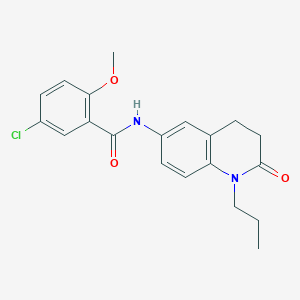

Molecular Docking and Synthesis

The synthesis of novel compounds and their evaluation through molecular docking studies offer insights into how these molecules might interact with biological targets. Such research is vital for the discovery and development of new drugs, providing a theoretical foundation for understanding how modifications to the molecular structure could impact biological activity (Shakir et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 4-[[2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-3-29-19(27)13-8-10-14(11-9-13)22-17(26)12-30-20-24-23-18(25(20)21)15-6-4-5-7-16(15)28-2/h4-11H,3,12,21H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOKBWMOTTWACV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(Triazol-2-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2771028.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2771031.png)

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2771040.png)

![3,4-dimethyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2771042.png)

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-](/img/structure/B2771049.png)